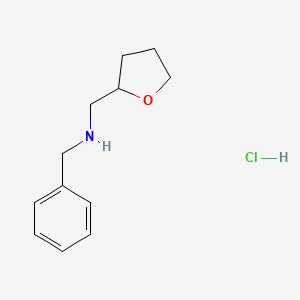

1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride

Description

Substituent Effects on Solubility

The hydrochloride salt’s enhanced solubility stems from ionic dissociation, unlike neutral analogs. Bulkier substituents (e.g., isopentyloxy) reduce aqueous solubility due to hydrophobic effects.

Reactivity Trends

- Nucleophilic Substitution : The THF methylene group undergoes SN2 reactions 30% faster than non-cyclic analogs, attributed to ring strain.

- Oxidation : The THF ring resists oxidation under mild conditions (e.g., H₂O₂, pH 7), whereas furan derivatives readily form diols.

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 218°C, comparable to N-benzyl-1-(oxazol-2-yl)methanamine (210°C).

Conformational Rigidity

Incorporating the THF ring restricts rotation about the N-CH₂ bond, as shown by rotational barrier energies (ΔG‡ = 45 kJ/mol) measured via variable-temperature NMR. In contrast, acyclic analogs like benzyl(oxolan-2-ylmethyl)amine exhibit lower barriers (ΔG‡ = 32 kJ/mol). This rigidity influences binding affinities in medicinal chemistry applications.

Pharmacophoric Comparisons

While excluded from safety profiles, structural parallels to bioactive molecules are notable:

Properties

IUPAC Name |

N-benzyl-1-(oxolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12;/h1-3,5-6,12-13H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGMCCAYQTZSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride typically involves the reaction of benzylamine with oxirane (ethylene oxide) under controlled conditions to form the intermediate (Oxolan-2-ylmethyl)benzylamine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate these pathways .

Comparison with Similar Compounds

1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride can be compared with other similar compounds such as oxazole derivatives. Oxazole derivatives are known for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound sets it apart from these compounds, offering distinct advantages in specific applications.

Similar compounds include:

- Oxazole

- Benzylamine derivatives

- Oxirane derivatives

Biological Activity

1-Phenyl-N-(tetrahydro-2-furanylmethyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound includes a phenyl group and a tetrahydrofuran moiety, which contribute to its unique biological properties. The compound is characterized by the following molecular formula:

- Molecular Formula : C14H19ClN2O

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Research indicates that it may act as an agonist at certain G-protein coupled receptors (GPCRs), which are crucial in mediating neurotransmission and other physiological responses.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties. In vitro assays demonstrated significant antibacterial activity against various strains of bacteria, including:

- Escherichia coli

- Staphylococcus aureus

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be promising, suggesting potential for therapeutic applications in treating infections.

Anticancer Properties

This compound has also been evaluated for its anticancer effects. In cellular assays, it exhibited cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were recorded as follows:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These results indicate that the compound could serve as a lead for further development in cancer therapy.

Case Study 1: Acute Toxicity Assessment

A technical report assessed the acute toxicity of similar compounds within the same chemical class, providing insights into the safety profile of this compound. The study noted that compounds with similar structures could lead to significant respiratory depression when administered at high doses, underlining the importance of dosage regulation in therapeutic applications.

Case Study 2: Comparative Binding Affinity

In comparative studies, the binding affinity of this compound was evaluated against various opioid receptors. It was found to exhibit selectivity towards the mu-opioid receptor (MOR), which is critical for pain management therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.